1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine

GABA Transporter GAT-1 Binding Affinity

1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine (CAS 1396887-36-7) is a synthetic aryl sulfonamide derivative featuring a piperazine core substituted with a 1H-imidazol-1-yl ethyl group and a 2,5-difluorophenyl sulfonyl moiety. This compound is investigated as a ligand for the sodium- and chloride-dependent GABA transporter 1 (GAT-1), a validated target in neurological disorders.

Molecular Formula C15H18F2N4O2S
Molecular Weight 356.39
CAS No. 1396887-36-7
Cat. No. B2651775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine
CAS1396887-36-7
Molecular FormulaC15H18F2N4O2S
Molecular Weight356.39
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C15H18F2N4O2S/c16-13-1-2-14(17)15(11-13)24(22,23)21-9-7-19(8-10-21)5-6-20-4-3-18-12-20/h1-4,11-12H,5-10H2
InChIKeySFPUKBJKUUNZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 1-(2-(1H-Imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine (CAS 1396887-36-7) for GABA Transporter Research


1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine (CAS 1396887-36-7) is a synthetic aryl sulfonamide derivative featuring a piperazine core substituted with a 1H-imidazol-1-yl ethyl group and a 2,5-difluorophenyl sulfonyl moiety . This compound is investigated as a ligand for the sodium- and chloride-dependent GABA transporter 1 (GAT-1), a validated target in neurological disorders . The combination of an imidazole ring, known for hydrogen-bonding interactions, and a difluorinated phenyl sulfonamide group distinguishes this scaffold in medicinal chemistry research.

Why Generic Piperazine-Sulfonamide Substitution Cannot Replace CAS 1396887-36-7 in GAT-1 Studies


In GABA transporter pharmacology, small structural modifications critically alter binding kinetics and subtype selectivity. Substituting the 2,5-difluorophenyl sulfonyl group on this compound with other arylsulfonyl or alkylsulfonyl groups can dramatically reduce GAT-1 affinity; removing the imidazole ring, changing the ethylene linker length, or altering the fluorine substitution pattern on the phenyl ring has been shown in related chemotypes to shift selectivity toward GAT-2/GAT-3 or abolish transport inhibition entirely . Generic piperazine-sulfonamide intermediates lack the precise three-dimensional arrangement of hydrogen-bond acceptors and lipophilic groups required for high-affinity interaction with the GAT-1 orthosteric site, making direct procurement of the specific CAS 1396887-36-7 compound essential for reproducible results .

CAS 1396887-36-7 vs. Closest Analogs: Quantitative Head-to-Head Evidence


Mouse GAT-1 Inhibition: CAS 1396887-36-7 Shows Nanomolar Affinity, Differentiating from the Standard GAT-1 Inhibitor NNC 711

In a direct biochemical head-to-head comparison using mouse GAT-1 expressed in HEК293 cells, 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine demonstrated a binding affinity Ki of 5.90 nM, which is notably different from the reference GAT-1 inhibitor NNC 711, reported to have an IC50 of 0.04 µM (40 nM) against human GAT-1 . The target compound also exhibited a functional IC50 of 102 nM for inhibiting [3H]GABA uptake in the same cellular system, further confirming its nanomolar interaction with the transporter .

GABA Transporter GAT-1 Binding Affinity

Comparative GAT-1 Inhibition Potency: Target Compound vs. Its 2-Phenylimidazole Analog

The 2-phenylimidazole analog (1-((2,5-difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, CAS 1426314-85-3) lacks publicly reported GAT-1 activity data, representing a critical data gap. However, based on class-level SAR, the absence of the 2-phenyl substituent in the target compound reduces steric bulk at the imidazole ring, potentially enhancing electrostatic complementarity with the GAT-1 binding pocket . In general, small alkyl-substituted imidazoles are favored over aryl-substituted imidazoles for optimal GAT-1 inhibition in this chemotype .

GABA Transporter GAT-1 Structure-Activity Relationship

Potential GAT-1 Selectivity over Other GABA Transporter Subtypes

Although direct selectivity data for the target compound against GAT-2 and GAT-3 are not publicly available, the high potency at GAT-1 (Ki = 5.90 nM) is consistent with a binding mode that leverages key interactions with residues unique to GAT-1 . By comparison, the clinically validated GAT-1 inhibitor tiagabine exhibits a Ki of approximately 67 nM at hGAT-1 with >100-fold selectivity over GAT-2 and GAT-3, indicating that nanomolar GAT-1 inhibitors in this structural class generally retain significant transporter subtype selectivity .

GABA Transporter Subtypes Selectivity GAT-1 vs GAT-2/GAT-3

Top Research Applications for CAS 1396887-36-7 Based on Proven GAT-1 Activity


Radioligand Binding and Uptake Assays for GABA Transporter GAT-1

With a validated Ki of 5.90 nM in mouse GAT-1 binding assays and an IC50 of 102 nM in functional [3H]GABA uptake inhibition , this compound is immediately usable as a reference ligand for displacement studies or as a starting point for developing new GAT-1 PET tracers. Its nanomolar potency allows use at low concentrations, reducing non-specific binding artifacts.

Structure-Activity Relationship (SAR) Studies on Arylsulfonamide GAT-1 Inhibitors

The compound's imidazole-ethyl linker and 2,5-difluorophenyl sulfonyl groups provide two distinct vectors for chemical modification. SAR campaigns can systematically vary the aryl sulfonamide or the imidazole substitution to probe hydrogen-bonding and lipophilic interactions critical for GAT-1 affinity, using the reported Ki as a benchmarking anchor .

Electrophysiology Studies on GABAergic Neurotransmission

If the GAT-1 selectivity inferred from class-level SAR is experimentally confirmed, this compound could serve as a pharmacological tool to increase ambient GABA levels in brain slice preparations . Its distinct chemotype compared to tiagabine may offer different off-target profiles, enabling cleaner dissection of GAT-1-mediated tonic inhibition.

Medicinal Chemistry Hit-to-Lead Optimization Programs

As a compound with confirmed target engagement against a clinically validated target (GAT-1) and an unexplored chemical space relative to marketed drugs, CAS 1396887-36-7 represents a tractable hit for lead optimization. The available binding data provides a quantitative baseline for tracking improvements in potency, selectivity, and drug-like properties during iterative synthesis .

Quote Request

Request a Quote for 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.